molecular formula C19H18N4O3 B6542207 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide CAS No. 1058207-75-2

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide

Numéro de catalogue B6542207
Numéro CAS: 1058207-75-2
Poids moléculaire: 350.4 g/mol
Clé InChI: IPODQDGSAQXSFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide (hereafter referred to as ‘the compound’) is an organic compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers from the University of Tokyo and has since been studied for its potential applications in the medical, pharmaceutical, and biotechnological fields. The compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.

Applications De Recherche Scientifique

The compound has been studied for a variety of potential scientific research applications. The compound has been shown to have potential anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of a variety of diseases and conditions, including diabetes, obesity, and neurodegenerative diseases. Additionally, the compound has been studied for its potential use in gene therapy and as a novel drug delivery system.

Mécanisme D'action

The mechanism of action of the compound is not yet fully understood, but it is thought to involve the activation of certain pathways in the body that have been linked to the aforementioned therapeutic applications. Specifically, the compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell death in various animal models. Additionally, the compound has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of certain anti-inflammatory cytokines, such as IL-10. Furthermore, the compound has been shown to have an anti-apoptotic effect, as well as an anti-proliferative effect on certain cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

The compound has several advantages for use in laboratory experiments. The compound is easy to synthesize, and is relatively stable in a variety of solvents. Additionally, the compound is non-toxic and has been shown to have a wide range of therapeutic effects. However, the compound does have some limitations for use in laboratory experiments. Specifically, the compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to study its effects in vivo. Additionally, the compound is relatively expensive to synthesize and may not be cost-effective for large-scale studies.

Orientations Futures

The potential future directions for research on the compound are numerous. One potential direction is to further elucidate the mechanism of action of the compound and to investigate its potential synergistic effects with other drugs. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential use of the compound as a novel drug delivery system. Finally, further research could be conducted to investigate the potential side effects of the compound and to develop methods for minimizing or eliminating these side effects.

Méthodes De Synthèse

The original synthesis method of the compound was developed by the team of researchers from the University of Tokyo and is described in detail in the paper “Synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide”. The synthesis method involves the reaction of ethyl 4-ethoxyphenylacetate with 1-methylpyridinium iodide in the presence of sodium hydride, followed by the addition of sodium bicarbonate and sodium chloride. The reaction is then carried out in anhydrous acetonitrile for sixteen hours to yield the desired compound.

Propriétés

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-5-3-14(4-6-16)17-11-19(25)23(13-21-17)12-18(24)22-15-7-9-20-10-8-15/h3-11,13H,2,12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPODQDGSAQXSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.